1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane typically involves the reaction of glycerol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired polymer . The reaction can be represented as follows:
Glycerol+Epichlorohydrin→1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where glycerol and epichlorohydrin are mixed in the presence of a catalyst. The reaction mixture is then heated to a specific temperature to initiate the polymerization process. The resulting polymer is purified and processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane involves its ability to form cross-linked networks through polymerization. The (chloromethyl) group in the polymer can react with various nucleophiles, leading to the formation of strong covalent bonds. This cross-linking ability is crucial in its applications in epoxy resins and adhesives .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Propanetriol, polymer with oxirane: Similar in structure but lacks the (chloromethyl) group.
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane and oxirane: Contains both (chloromethyl) and oxirane groups, offering different reactivity.
Uniqueness
This compound is unique due to the presence of the (chloromethyl) group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the production of specialized epoxy resins and functionalized materials .
Properties
CAS No. |
25038-04-4 |
---|---|
Molecular Formula |
C6H13ClO4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;propane-1,2,3-triol |
InChI |
InChI=1S/C3H5ClO.C3H8O3/c4-1-3-2-5-3;4-1-3(6)2-5/h3H,1-2H2;3-6H,1-2H2 |
InChI Key |
UQDDVIGJWPTDNJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(C(CO)O)O |
Canonical SMILES |
C1C(O1)CCl.C(C(CO)O)O |
Related CAS |
25038-04-4 |
Synonyms |
1,2,3-Propanetriol,polymerwith(chloromethyl)oxirane; denacol313; epichlorohydrin-glycerincopolymer; Epichlorohydrin-glycerinecopolymer; epichlorohydrin-glycerinepolymer; epichlorohydrin-glycerinpolymer; epichlorohydrin-glycerolcopolymer; epichlorohydrin-gly |
Origin of Product |
United States |
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